3-Ethylphenol - d3 3-Ethylphenol - d3
Brand Name: Vulcanchem
CAS No.: 1335401-27-8
VCID: VC0148382
InChI:
SMILES:
Molecular Formula: C8H7D3O
Molecular Weight: 125.19

3-Ethylphenol - d3

CAS No.: 1335401-27-8

Cat. No.: VC0148382

Molecular Formula: C8H7D3O

Molecular Weight: 125.19

Purity: 95% min.

* For research use only. Not for human or veterinary use.

3-Ethylphenol - d3 - 1335401-27-8

Specification

CAS No. 1335401-27-8
Molecular Formula C8H7D3O
Molecular Weight 125.19

Introduction

Chemical Properties

Molecular Characteristics

The parent compound 3-Ethylphenol has a molecular formula of C8H10O and a molecular weight of 122.164 g/mol . For the deuterated variant 3-Ethylphenol - d3, the molecular formula would be C8H7D3O, with a corresponding increase in molecular weight due to the replacement of three hydrogen atoms with deuterium atoms.

Physical Properties

Based on the properties of non-deuterated 3-Ethylphenol, we can extrapolate the following characteristics for 3-Ethylphenol - d3:

PropertyValueNotes
AppearanceWhite powder/clear liquidSimilar to parent compound
Molecular Weight~125.19 g/molIncreased due to deuterium
Density~1.0 g/cm³Slightly higher than parent compound
Boiling Point~212°CSimilar to parent compound (211.7±9.0°C)
Melting Point~-4°CSimilar to parent compound
SolubilityPartially soluble in water, soluble in organic solventsBased on phenol characteristics

The deuterated compound typically exhibits slightly different physical properties compared to its non-deuterated analog, including slightly higher boiling points and different spectroscopic properties.

Spectroscopic Properties

3-Ethylphenol - d3 exhibits distinct spectral characteristics when analyzed through various analytical techniques:

  • Mass Spectrometry: Shows a molecular ion peak at approximately m/z 125, which is 3 mass units higher than non-deuterated 3-Ethylphenol.

  • NMR Spectroscopy: Deuterium atoms exhibit different resonance patterns compared to hydrogen atoms, leading to simplified spectra for certain hydrogen signals.

Synthesis and Production Methods

Deuteration Techniques

The synthesis of 3-Ethylphenol - d3 typically involves selective deuteration of the parent compound through various methods:

  • Catalytic Exchange: Using deuterium gas (D2) or deuterated solvents (like D2O) with appropriate catalysts.

  • Chemical Synthesis: Starting from deuterated precursors and building the molecule with the deuterium atoms incorporated at desired positions.

  • Acid-Catalyzed Exchange: Using acidic conditions to facilitate hydrogen-deuterium exchange at specific positions.

Challenges in Synthesis

The production of deuterated compounds presents several challenges:

  • Selectivity: Ensuring deuteration occurs only at the intended positions.

  • Purity: Achieving high isotopic purity by maximizing deuterium incorporation.

  • Cost: Deuterated reagents are significantly more expensive than their non-deuterated counterparts.

Analytical Applications

Role as an Internal Standard

3-Ethylphenol - d3 serves as an excellent internal standard in analytical chemistry for several reasons:

  • Chemical Similarity: It behaves almost identically to non-deuterated 3-Ethylphenol in chemical reactions and separation techniques.

  • Mass Distinction: The 3-unit mass difference allows clear differentiation from the analyte in mass spectrometry.

  • Co-elution: It typically co-elutes with the non-deuterated compound in chromatographic separations while remaining distinguishable by mass detection.

Similar to the applications of deuterated vitamin D metabolites in clinical research, 3-Ethylphenol - d3 can be used to accurately quantify its non-deuterated counterpart in complex matrices .

Applications in Environmental Analysis

3-Ethylphenol - d3 may be utilized in environmental monitoring, particularly in:

  • Wastewater Analysis: Quantification of phenolic compounds in industrial effluents.

  • Soil Contamination Studies: Tracking phenolic pollutants in environmental samples.

  • Air Quality Monitoring: Analysis of phenolic compounds in air particulates.

Research Applications

Metabolic Studies

The deuterium label in 3-Ethylphenol - d3 makes it valuable for metabolic studies, allowing researchers to:

  • Track metabolic pathways of phenolic compounds.

  • Distinguish between endogenous and exogenous sources of phenolic compounds.

  • Study biotransformation mechanisms.

Pharmaceutical Research

In pharmaceutical research, deuterated compounds like 3-Ethylphenol - d3 may offer:

  • Improved metabolic stability due to the kinetic isotope effect.

  • Reduced toxicity through altered metabolic pathways.

  • Enhanced analytical capabilities for pharmacokinetic studies.

This is comparable to how deuterated variants of vitamin D metabolites have been used to enhance analytical measurements in clinical settings .

Comparative Analysis with Related Compounds

Comparison with Other Ethylphenol Isomers

3-Ethylphenol - d3 shares structural similarities with other ethylphenol isomers, but with distinct differences:

Property3-Ethylphenol - d32-Ethylphenol4-Ethylphenol
Position of Ethyl GroupMeta (3)Ortho (2)Para (4)
Deuteration3 deuterium atomsNoneNone
ApplicationsAnalytical standardVarious industrial usesVarious industrial uses
CAS NumberN/A (specialized)90-00-6 123-07-9

Relationship to Other Deuterated Standards

3-Ethylphenol - d3 belongs to a broader family of deuterated internal standards used in analytical chemistry. Similar to the epimers in vitamin D metabolites that are used as reference standards in clinical research , deuterated phenolic compounds serve as reference materials in environmental and toxicological analyses.

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